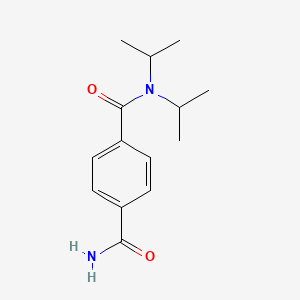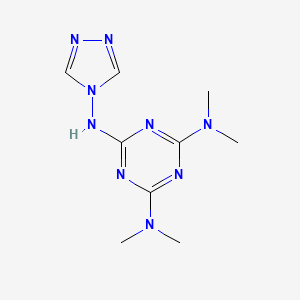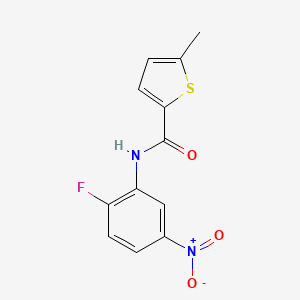![molecular formula C18H18N2O2S B5863979 5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5863979.png)
5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide, also known as MPTF, is a novel compound that has shown potential in various scientific research studies. This compound belongs to the thiazole family and has a furan ring attached to it. MPTF has gained attention due to its unique structure and potential applications in the field of medicine and biotechnology.
Mecanismo De Acción
The mechanism of action of 5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide involves the inhibition of various enzymes and proteins that are involved in the development and progression of diseases. This compound has been found to inhibit the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins that cause inflammation. This compound has also been found to inhibit the activity of various kinases that are involved in the development of cancer and tumors.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the production of prostaglandins. This compound has also been found to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide in lab experiments is its ability to inhibit the activity of specific enzymes and proteins, which makes it a valuable tool in studying the mechanisms of various diseases. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide. One potential direction is to study its potential use in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to understand the long-term effects of this compound on the body and its potential toxicity.
Métodos De Síntesis
The synthesis of 5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the synthesis of 4-propylbenzylamine, which is then reacted with 2-bromo-4-methylthiazole to form the intermediate compound. This intermediate is then reacted with furan-2-carboxylic acid to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide has been studied extensively for its potential applications in scientific research. It has been found to have various biological activities such as anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-3-4-13-6-8-14(9-7-13)15-11-23-18(19-15)20-17(21)16-10-5-12(2)22-16/h5-11H,3-4H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEXEDIIBNKERH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methylphenyl)thio]-N,N-dipropylacetamide](/img/structure/B5863905.png)
![1-[4-(4-benzoyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5863910.png)


![N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5863925.png)
![4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5863933.png)

![N-(3-{[3-(benzylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5863956.png)


![N-{2-[2-(4-sec-butylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5863981.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5863982.png)

![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5863988.png)